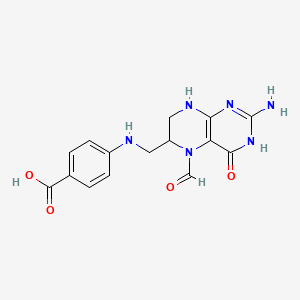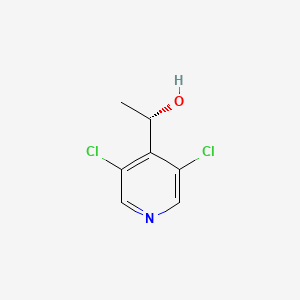
(S)-1-(3,5-Dichloropyridin-4-yl)ethanol
Vue d'ensemble
Description
(S)-1-(3,5-Dichloropyridin-4-yl)ethanol, also known as S-DCPE, is a chiral pyridine derivative that has been used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, making it a valuable tool for understanding the mechanisms of action of various biological processes.
Applications De Recherche Scientifique
(S)-1-(3,5-Dichloropyridin-4-yl)ethanol has been used in a variety of scientific research applications, including the study of enzyme-catalyzed reactions, the study of protein-protein interactions, and the study of the effects of drugs on biological systems. It has also been used to study the effects of chirality on the structure and function of proteins, as well as the effects of chirality on the activity of enzymes. Additionally, (S)-1-(3,5-Dichloropyridin-4-yl)ethanol has been used to study the effects of environmental pollutants on biological systems.
Mécanisme D'action
(S)-1-(3,5-Dichloropyridin-4-yl)ethanol binds to proteins and enzymes in a specific manner, which allows it to interact with them in a way that allows for the study of their structure and function. It binds to the active sites of enzymes and proteins, which can then be used to study their interactions and the effects of drugs on them. Additionally, (S)-1-(3,5-Dichloropyridin-4-yl)ethanol can be used to study the effects of chirality on the structure and function of proteins and enzymes.
Biochemical and Physiological Effects
(S)-1-(3,5-Dichloropyridin-4-yl)ethanol has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. Additionally, it has been found to inhibit the activity of certain proteins, such as the enzyme phospholipase A2, which is involved in the breakdown of lipids. Additionally, (S)-1-(3,5-Dichloropyridin-4-yl)ethanol has been found to have an effect on the expression of certain genes, such as those involved in the production of proteins involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-1-(3,5-Dichloropyridin-4-yl)ethanol has several advantages for laboratory experiments. It is easy to synthesize and is relatively stable, making it a reliable tool for research. Additionally, it has a wide range of biochemical and physiological effects, making it a valuable tool for studying the effects of drugs and environmental pollutants on biological systems. However, (S)-1-(3,5-Dichloropyridin-4-yl)ethanol also has some limitations. It is not as potent as other compounds, and its effects may not be as pronounced as other compounds. Additionally, its effects may not be as long-lasting as other compounds.
Orientations Futures
The potential future directions for (S)-1-(3,5-Dichloropyridin-4-yl)ethanol are numerous. It could be used to study the effects of chirality on the structure and function of proteins and enzymes, as well as the effects of environmental pollutants on biological systems. Additionally, it could be used to study the effects of drugs on biological systems, as well as the effects of drugs on the expression of certain genes. Finally, it could be used to study the effects of drugs on the metabolism of drugs, as well as the effects of drugs on the activity of certain proteins.
Propriétés
IUPAC Name |
(1S)-1-(3,5-dichloropyridin-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPDCYCCMCEYQN-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=NC=C1Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735855 | |
| Record name | (1S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3,5-Dichloropyridin-4-yl)ethanol | |
CAS RN |
1370347-50-4 | |
| Record name | (1S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





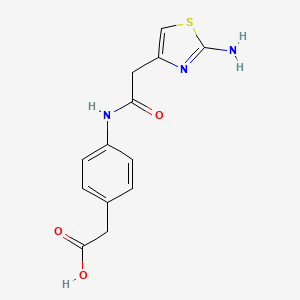

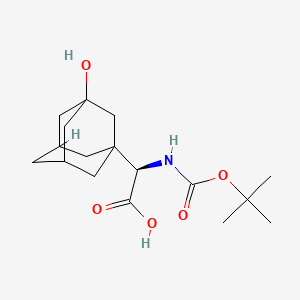
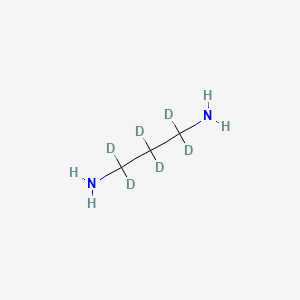
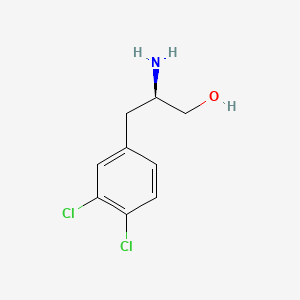
![5-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol](/img/structure/B571560.png)
